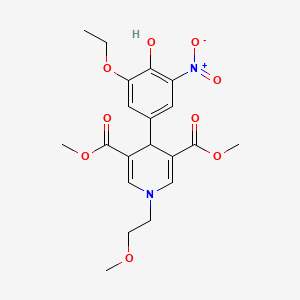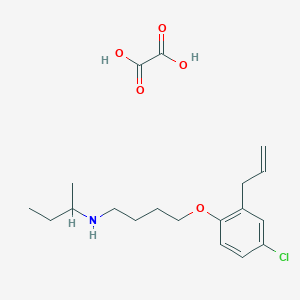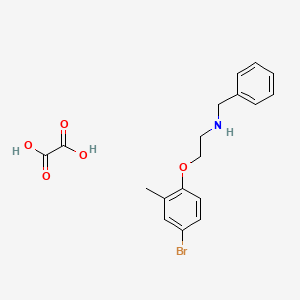![molecular formula C17H24ClNO6 B4039645 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039645.png)
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with significant applications in various fields This compound is characterized by the presence of a morpholine ring substituted with a 4-chloro-2-methylphenoxy group and an oxalic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound may involve continuous mechanical stirring at controlled temperatures (28-35°C) and monitoring the reaction process using techniques like thin-layer chromatography (TLC). The final product is typically purified through processes such as extraction and drying .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicidal ionic liquids and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It is known to mimic the action of natural auxins, leading to uncontrolled growth in plants, which is the basis for its herbicidal activity. The compound binds to auxin receptors, triggering a cascade of events that result in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Another phenoxy compound with herbicidal properties.
2-(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but different functional groups.
4-Chloro-2-methylphenol: A precursor in the synthesis of various phenoxy compounds.
Uniqueness
4-[2-(4-Chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a herbicide by mimicking natural plant hormones sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-11-8-14(16)4-5-15(11)18-7-6-17-9-12(2)19-13(3)10-17;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUQVQPZFHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039571.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039579.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4039601.png)
![N-[4-(isobutyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4039624.png)
![3-Methyl-1-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4039627.png)

![N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039636.png)

![10-bromo-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4039647.png)
![methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4039648.png)
![4-morpholin-4-yl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B4039655.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4039667.png)

